- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Cas no 93413-69-5 (D,L-Venlafaxine)

D,L-Venlafaxine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol
- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine
- venlafexine
- D,L-Venlafaxine
- Venlafaxine
- Wy 45030
- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- (±)-Venlafaxine
- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol
- Kanghong
- Trevilor
- Velafax
- Venlafaxin
- Venlafaxine XR
- Venlor
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
- Chave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N
- SMILES: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1
Propriedades Computadas
- Massa Exacta: 277.20400
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 279
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: Powder
- Ponto de Fusão: 72-74°C
- Ponto de ebulição: 397.6°C at 760 mmHg
- PSA: 32.70000
- LogP: 3.03560
D,L-Venlafaxine Informações de segurança
- Instrução de Segurança: S37/39; S26
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38; R20/22
- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.
D,L-Venlafaxine Dados aduaneiros
- CÓDIGO SH:2922509090
- Dados aduaneiros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
D,L-Venlafaxine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2129-25mg |
Venlafaxine |
93413-69-5 | 25mg |
$130.0 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |
Venlafaxine |
93413-69-5 | 99.62% | 200mg |
¥2537.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |
Venlafaxine |
93413-69-5 | 99% | 25mg |
¥698.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |
Venlafaxine |
93413-69-5 | 99.62% | 5mg |
¥377.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |
Venlafaxine |
93413-69-5 | 99% | bulk |
¥POA | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |
Venlafaxine |
93413-69-5 | 99% | 5mg |
¥397.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |
Venlafaxine |
93413-69-5 | 99.62% | 25mg |
¥ 750 | 2023-09-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |
Venlafaxine |
93413-69-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
Enamine | EN300-708795-0.1g |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
93413-69-5 | 0.1g |
$890.0 | 2023-06-02 | ||
MedChemExpress | HY-B0196-5mg |
Venlafaxine |
93413-69-5 | 99.94% | 5mg |
¥261 | 2024-04-16 |
D,L-Venlafaxine Método de produção
Método de produção 1
Método de produção 2
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,
Método de produção 3
- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide NanoparticlesChemCatChem, 2018, 10(6), 1235-1240,
Método de produção 4
- MOF-derived cobalt nanoparticles catalyze a general synthesis of aminesScience (Washington, 2017, 358(6361), 326-332,
Método de produção 5
1.2 Reagents: Sodium hydroxide Solvents: Water
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
Método de produção 6
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in waterTetrahedron Letters, 2010, 51(43), 5690-5693,
Método de produção 7
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
- A process for the preparation of venlafaxine, India, , ,
Método de produção 8
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallographyChirality, 2018, 30(3), 268-274,
Método de produção 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Método de produção 10
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activityJournal of Medicinal Chemistry, 1990, 33(10), 2899-905,
Método de produção 11
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
- A process for the preparation of venlafaxine and intermediates thereof, India, , ,
Método de produção 12
- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylaminesNature Communications, 2017, 8(1), 1-9,
Método de produção 13
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,
Método de produção 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,
Método de produção 15
- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalystsGreen Chemistry, 2022, 24(15), 5965-5977,
Método de produção 16
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Method of preparation venlafaxine and its salts as antidepressant, China, , ,
Método de produção 17
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,
Método de produção 18
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
Método de produção 19
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Método de produção 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,
D,L-Venlafaxine Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Venlafaxine hydrochloride
- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- Venlafaxine N-Oxide
- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-
D,L-Venlafaxine Preparation Products
D,L-Venlafaxine Literatura Relacionada
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Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338
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Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
-
Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924
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Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093
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Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932
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